molecular formula C12H9FINO2S B2356411 N-(5-Fluoro-2-iodophenyl)benzenesulfonamide CAS No. 935684-32-5

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Cat. No.: B2356411
CAS No.: 935684-32-5
M. Wt: 377.17
InChI Key: UWLCAMSHFCATMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9FINO2S It is characterized by the presence of fluorine, iodine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluorobenzenesulfonimide as a fluorinating agent .

Industrial Production Methods

Industrial production methods for N-(5-Fluoro-2-iodophenyl)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield derivatives with different substituents on the benzene ring .

Scientific Research Applications

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is unique due to the simultaneous presence of fluorine and iodine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLCAMSHFCATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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